Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)

Catalog No.
S518296
CAS No.
178894-81-0
M.F
C26H30Cl2N2O6S
M. Wt
569.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichloropheny...

CAS Number

178894-81-0

Product Name

Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)

IUPAC Name

benzoic acid;N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide

Molecular Formula

C26H30Cl2N2O6S

Molecular Weight

569.5 g/mol

InChI

InChI=1S/C19H24Cl2N2O4S.C7H6O2/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;8-7(9)6-4-2-1-3-5-6/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1-5H,(H,8,9)

InChI Key

KLXOTINBPRNEFS-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.C1=CC=C(C=C1)C(=O)O

Solubility

Soluble in DMSO

Synonyms

1-(4-methanesulfonamidophenoxy)-3--(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt, AM 92016, AM-92016

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.C1=CC=C(C=C1)C(=O)O

Description

The exact mass of the compound 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt is 568.1202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1) is a complex organic compound characterized by its unique structural features. This compound consists of a methanesulfonamide moiety linked to a benzoate group, which is further substituted with a 4-phenyl functional group. The presence of the dichlorophenyl and methylamino groups enhances its biological activity and potential applications in medicinal chemistry.

Due to the lack of information on the origin and purpose of this compound, there are no details available about its mechanism of action in biological systems or interaction with other compounds.

  • Potential skin and eye irritation due to the amine group.
  • Suspected endocrine disruption due to the presence of aromatic rings (needs further investigation).

The chemical behavior of methanesulfonamide can be influenced by its functional groups. Notably, it can undergo various reactions:

  • Hydroxyl Radical Reaction: Methanesulfonamide reacts with hydroxyl radicals to form N-centered radicals, which can lead to further atmospheric degradation products like sulfur dioxide and carbon monoxide .
  • Reactivity with Thionyl Chloride: It can react with thionyl chloride and other reagents to form sulfonamide derivatives, which are useful in pharmaceutical synthesis .

Methanesulfonamide derivatives have been studied for their biological properties, particularly as anti-inflammatory agents. Research indicates that these compounds selectively inhibit cyclooxygenase-2 (COX-2) enzymes while sparing COX-1, thus potentially reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs . The presence of specific substituents in the methanesulfonamide structure enhances its binding affinity and selectivity towards COX-2.

Synthesis of methanesulfonamide derivatives typically involves:

  • Reaction of Methanesulfonic Acid: This method involves the reaction of methanesulfonic acid with amines or alcohols under controlled conditions to yield various sulfonamide derivatives.
  • Functional Group Modifications: The introduction of substituents such as dichlorophenyl and hydroxypropoxy groups can be achieved through nucleophilic substitution or coupling reactions.

These synthetic pathways allow for the customization of the compound's properties for specific applications in medicinal chemistry.

Methanesulfonamide and its derivatives find applications in various fields:

  • Pharmaceuticals: They are utilized in the development of anti-inflammatory drugs due to their selective inhibition of COX-2 enzymes.
  • Organic Synthesis: Methanesulfonamide serves as a versatile reagent in organic synthesis, facilitating the formation of nitrogen-containing compounds.
  • Biological Studies: It is employed in studies assessing binding affinities in protein-ligand interactions, aiding drug design processes.

Interaction studies involving methanesulfonamide focus on its binding mechanisms with biological targets. These studies often utilize molecular docking simulations to predict how modifications to the methanesulfonamide structure influence its interaction with enzymes like COX-2. Such analyses help in optimizing lead compounds for better efficacy and safety profiles in drug development.

Several compounds share structural similarities with methanesulfonamide, each exhibiting unique properties and applications. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
SulfamethoxazoleSulfanilamide derivativeAntibacterial activity; used in combination therapies
AcetazolamideSulfonamide derivative with a carbonic anhydrase inhibitorUsed for glaucoma and altitude sickness
BenzenesulfonamideSimple sulfonamide structureBasic sulfonamide used as a building block

Methanesulfonamide stands out due to its specific substituents that enhance its biological activity, particularly against inflammatory pathways, distinguishing it from other sulfonamides that may lack such selectivity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

568.1201632 g/mol

Monoisotopic Mass

568.1201632 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Palen DI, Belmadani S, Lucchesi PA, Matrougui K. Role of SHP-1, Kv.1.2, and cGMP in nitric oxide-induced ERK1/2 MAP kinase dephosphorylation in rat vascular smooth muscle cells. Cardiovasc Res. 2005 Nov 1;68(2):268-77. Epub 2005 Jun 20. PubMed PMID: 15967421.

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